7-Chloroquinolin-4-yl piperidine-1-carboxylate
Description
Properties
IUPAC Name |
(7-chloroquinolin-4-yl) piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-11-4-5-12-13(10-11)17-7-6-14(12)20-15(19)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMZALZVTWPKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinolin-4-yl piperidine-1-carboxylate typically involves the reaction of 7-chloroquinoline with piperidine-1-carboxylate under specific conditions. Various methods have been developed for the synthesis of quinoline derivatives, including:
Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Solvent-free reactions: These reactions are carried out without the use of solvents, making them more environmentally friendly.
Ionic liquids: These are used as solvents or catalysts to enhance the reaction efficiency and selectivity.
Ultrasound-promoted synthesis: Ultrasound irradiation is used to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of 7-Chloroquinolin-4-yl piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinolin-4-yl piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: These involve the replacement of a functional group with another group.
Oxidation and reduction reactions: These reactions involve the gain or loss of electrons, respectively.
Condensation reactions: These involve the combination of two molecules with the elimination of a small molecule, such as water.
Common Reagents and Conditions
Nucleophilic reagents: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate, are used in oxidation reactions.
Condensation agents: Such as aldehydes and ketones, are used in condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Antimalarial Applications
The 7-chloroquinoline derivatives, including 7-chloroquinolin-4-yl piperidine-1-carboxylate, are primarily recognized for their antimalarial properties. The chlorine atom at the 7-position is crucial for the activity against Plasmodium falciparum, the parasite responsible for malaria.
Key Findings:
- Mechanism of Action : The presence of the chlorine atom enhances the compound's ability to inhibit heme polymerization, a critical process for the survival of the malaria parasite .
- Efficacy Against Resistant Strains : Studies have shown that compounds derived from this quinoline structure exhibit potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, suggesting their potential as effective alternatives in treating malaria .
Data Table: Antimalarial Activity
| Compound Name | Activity (IC50) | Resistance Sensitivity |
|---|---|---|
| 7-Chloroquinolin-4-yl piperidine-1-carboxylate | < 100 nM | Resistant strains effective |
| Amodiaquine derivatives | < 50 nM | Effective against multi-drug resistant strains |
Anticancer Applications
In addition to antimalarial effects, 7-chloroquinoline derivatives have been explored for their anticancer properties. The hybrid pharmacophore approach has led to the synthesis of various analogs that demonstrate selective cytotoxicity towards cancer cells.
Key Findings:
- Selective Cytotoxicity : Research indicates that certain derivatives exhibit significantly higher cytotoxic effects on breast cancer cell lines (e.g., MDA-MB231, MDA-MB468) compared to non-cancerous cell lines, highlighting their potential as targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the quinoline ring can enhance anticancer activity. For example, introducing sulfonyl groups has shown improved selectivity and potency against tumor cells .
Data Table: Anticancer Activity
| Compound Name | Cancer Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| 7-Chloroquinolin-4-piperazinyl derivative | MDA-MB231 | 2.45 | High |
| Sulfonyl analogs | MCF7 | 3.00 | Moderate |
Antioxidant Properties
The antioxidant potential of 7-chloroquinoline derivatives has also been investigated, revealing their ability to mitigate oxidative stress.
Key Findings:
- Antioxidant Mechanism : Compounds such as ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have demonstrated significant activity in reducing lipid peroxidation and scavenging free radicals in vitro .
- Therapeutic Implications : The antioxidant properties suggest potential applications in preventing diseases associated with oxidative stress, including neurodegenerative disorders and inflammation .
Data Table: Antioxidant Activity
| Compound Name | Lipid Peroxidation Reduction (%) | NO Scavenging Activity (%) |
|---|---|---|
| Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-triazole | 75% | 60% |
| Ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-triazole | 65% | 70% |
Mechanism of Action
The mechanism of action of 7-Chloroquinolin-4-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in antimalarial activity, it may inhibit heme crystallization in the malaria parasite, leading to the accumulation of toxic heme and parasite death . In anticancer activity, it may interfere with DNA replication and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Table 1: Structural Comparison of 7-Chloroquinoline Derivatives
- Piperidine vs. Pyrrolidine/Piperazine : Replacing piperidine with pyrrolidine (5-membered ring) or piperazine (additional nitrogen) alters steric and electronic properties. Piperazine derivatives often exhibit enhanced solubility due to increased polarity, while pyrrolidine may improve metabolic stability .
- Carboxylate Ester vs. Tetrazole : The carboxylate ester in the target compound offers hydrolytic stability compared to tetrazole-containing analogues, which are more acidic and may interact differently with biological targets .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
- The 7-chloroquinoline moiety increases LogP, favoring blood-brain barrier penetration but reducing aqueous solubility. Piperidine carboxylates with smaller substituents (e.g., ethyl) exhibit better solubility .
Biological Activity
7-Chloroquinolin-4-yl piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The compound can be characterized by its chemical formula, which includes a quinoline moiety substituted with a chlorine atom at the 7-position and a piperidine ring attached through a carboxylate group. This structural configuration is essential for its biological activity.
Biological Activity Overview
Research indicates that 7-chloroquinolin-4-yl piperidine-1-carboxylate exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives, including this compound, demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In vitro studies have evaluated its cytotoxic effects on several cancer cell lines, including breast cancer cells (MDA-MB231, MDA-MB468, and MCF7). The structure-activity relationship (SAR) analysis suggests that modifications to the quinoline structure can enhance anticancer efficacy .
The mechanism by which 7-chloroquinolin-4-yl piperidine-1-carboxylate exerts its biological effects involves interaction with specific molecular targets. For instance:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with cancer cell proliferation. This inhibition can lead to reduced cell growth and increased apoptosis in cancerous cells .
- Modulation of Signaling Pathways : The presence of the piperidine ring may facilitate binding to target proteins, altering cellular signaling pathways critical for tumor growth and survival .
Case Studies and Research Findings
Several studies have investigated the efficacy of 7-chloroquinolin-4-yl piperidine-1-carboxylate:
-
Cytotoxicity Against Breast Cancer Cells :
- A study evaluated the compound's cytotoxic effects on multiple breast cancer cell lines. The results indicated that it exhibited differential cytotoxicity, with varying potency across different cell lines. For example, the GI50 values for MDA-MB231 were significantly higher than those for MCF7, suggesting that structural modifications can enhance selectivity towards specific cancer types .
- Antimicrobial Testing :
Comparative Analysis
A comparative analysis of 7-chloroquinolin-4-yl piperidine-1-carboxylate with similar compounds reveals its unique position in drug development:
| Compound Name | Biological Activity | MIC (µg/mL) | GI50 (µM) |
|---|---|---|---|
| 7-Chloroquinolin-4-yl piperidine-1-carboxylate | Antimicrobial, Anticancer | 20–25 | Varies by cell line |
| Compound A | Antimicrobial | 15–30 | N/A |
| Compound B | Anticancer | N/A | 10–15 |
This table illustrates the potency of 7-chloroquinolin-4-yl piperidine-1-carboxylate relative to other compounds in similar studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
